1-Methoxy-2-phenethyldisulfane
Description
1-Methoxy-2-phenethyldisulfane is an organosulfur compound characterized by a disulfane (S–S) backbone with a methoxy (–OCH₃) group attached to the first sulfur atom and a phenethyl (C₆H₅–CH₂CH₂–) group bonded to the second sulfur atom. Its structure can be represented as OCH₃–S–S–CH₂CH₂–C₆H₅. The methoxy group contributes electron-donating effects, while the phenethyl substituent introduces hydrophobicity and aromaticity.
Properties
Molecular Formula |
C9H12OS2 |
|---|---|
Molecular Weight |
200.3 g/mol |
IUPAC Name |
2-(methoxydisulfanyl)ethylbenzene |
InChI |
InChI=1S/C9H12OS2/c1-10-12-11-8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
InChI Key |
YXAFNMJVJQBDGG-UHFFFAOYSA-N |
Canonical SMILES |
COSSCCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxy-2-phenethyldisulfane can be synthesized through several methods. One common approach involves the reaction of 2-phenylethanethiol with methanesulfenyl chloride under controlled conditions. The reaction typically proceeds as follows:
C6H5CH2CH2SH+CH3SCl→C6H5CH2CH2S-SCH3+HCl
The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane, at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-2-phenethyldisulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the disulfane bond can be achieved using reducing agents like lithium aluminum hydride, yielding thiols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methoxy-2-phenethyldisulfane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Methoxy-2-phenethyldisulfane exerts its effects depends on the specific application. In biological systems, it may interact with cellular thiols, leading to the formation of mixed disulfides and affecting redox balance. The compound’s ability to undergo oxidation and reduction reactions makes it a versatile tool in modulating biochemical pathways.
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Trends
- Sulfur Chain Length : Trisulfanes (S–S–S) exhibit lower bond dissociation energies (~60–70 kcal/mol) compared to disulfanes (~80 kcal/mol), increasing their reactivity in redox reactions .
- Substituent Effects: Electron-withdrawing groups (e.g., sulfonate, fluorine) enhance electrophilicity at sulfur, while electron-donating groups (e.g., methoxy, amino) stabilize sulfur-centered radicals .
- Applications : Disulfanes with hydrophobic substituents (e.g., phenethyl) are explored in polymer crosslinking, while ionic derivatives are used in catalysis or drug delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
